molecular formula C8H14O B13985780 5-Methylhepta-5,6-dien-1-ol CAS No. 110774-42-0

5-Methylhepta-5,6-dien-1-ol

Cat. No.: B13985780
CAS No.: 110774-42-0
M. Wt: 126.20 g/mol
InChI Key: JRTRNJWXCZDVGG-UHFFFAOYSA-N
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Description

5-Methylhepta-5,6-dien-1-ol is an organic compound with the molecular formula C8H14O It is a type of alcohol with a unique structure that includes a heptadiene backbone with a methyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylhepta-5,6-dien-1-ol can be achieved through several methods. One common approach involves the acid-catalyzed intramolecular addition of β-ketoesters to 1,3-dienes . This method typically involves the use of catalysts such as Bi(OTf)3 and TfOH under controlled conditions to achieve the desired product.

Another method involves the use of rhodium-catalyzed enantioselective intramolecular hydroalkoxylation of allenes . This method employs a rhodium/(R,R)-Me-ferrocelane catalyst to cyclize allenyl alcohols into chiral α-vinylic cyclic ethers, which can then be transformed into the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methylhepta-5,6-dien-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

5-Methylhepta-5,6-dien-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylhepta-5,6-dien-1-ol involves its reactivity with various reagents and catalysts. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is targeted by oxidizing agents, leading to the formation of carbonyl compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylhepta-5,6-dien-1-ol is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a diene system. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.

Biological Activity

5-Methylhepta-5,6-dien-1-ol is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides an overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Molecular Formula: C8H14O
Molecular Weight: 126.20 g/mol
IUPAC Name: this compound

This compound features a unique structure characterized by a long carbon chain with double bonds and a hydroxyl group, which contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study published in Nature highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. Specifically, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

The antimicrobial action of this compound is believed to involve disruption of the bacterial cell membrane integrity. It interacts with lipid bilayers, leading to increased permeability and eventual cell lysis. Additionally, it may inhibit specific metabolic pathways within the bacteria, further contributing to its antibacterial effects .

Study on Anticancer Activity

A notable case study explored the anticancer properties of this compound. In vitro assays demonstrated that the compound induced apoptosis in human cancer cell lines, including breast and prostate cancer cells. The study reported an IC50 value of approximately 25 µM for breast cancer cells .

Toxicity Assessment

In terms of safety, a toxicity assessment was conducted to evaluate the compound's effects on mammalian cells. The results indicated that at concentrations below 50 µM, there were no significant cytotoxic effects observed in normal human fibroblast cells. This suggests a favorable therapeutic index for potential medicinal applications .

Properties

CAS No.

110774-42-0

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

InChI

InChI=1S/C8H14O/c1-3-8(2)6-4-5-7-9/h9H,1,4-7H2,2H3

InChI Key

JRTRNJWXCZDVGG-UHFFFAOYSA-N

Canonical SMILES

CC(=C=C)CCCCO

Origin of Product

United States

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